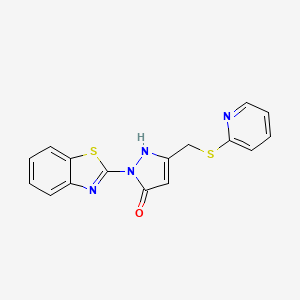
1-Benzothiazol-2-yl-3-(2-pyridylthiomethyl)pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzothiazol-2-yl-3-(2-pyridylthiomethyl)pyrazol-5-ol is a heterocyclic compound that features a benzothiazole ring fused with a pyrazole ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzothiazol-2-yl-3-(2-pyridylthiomethyl)pyrazol-5-ol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out under mild conditions using dimethyl formamide as the solvent .
Industrial Production Methods: The use of green chemistry principles, such as the condensation of 2-aminobenzenethiol with aldehydes or ketones, is anticipated to be a focus for future industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiazol-2-yl-3-(2-pyridylthiomethyl)pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzothiazol-2-yl-3-(2-pyridylthiomethyl)pyrazol-5-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Benzothiazol-2-yl-3-(2-pyridylthiomethyl)pyrazol-5-ol involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and its derivatives share structural similarities and exhibit similar biological activities.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole also share a pyrazole ring and exhibit various biological activities.
Uniqueness: 1-Benzothiazol-2-yl-3-(2-pyridylthiomethyl)pyrazol-5-ol is unique due to its combination of benzothiazole, pyrazole, and pyridine moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Biological Activity
1-Benzothiazol-2-yl-3-(2-pyridylthiomethyl)pyrazol-5-ol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a pyrazole ring through a pyridylthiomethyl group. Its structural characteristics contribute to its interaction with various biological targets.
Structural Formula
Anticancer Activity
Research has demonstrated that derivatives of benzothiazole-containing compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds induce apoptosis in cancer cell lines by modulating key signaling pathways.
Case Study: Cytotoxic Effects
In a study evaluating the cytotoxic effects of benzothiazole derivatives, it was observed that compounds with structural similarities to this compound exhibited half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against various cancer cell lines, indicating potent anticancer activity .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 6h | 7.82 | HepG2 |
| 6i | 21.48 | MCF7 |
Antimicrobial Activity
Benzothiazole derivatives have also shown promise as antimicrobial agents. The presence of the pyrazole and pyridine moieties enhances their interaction with microbial targets, leading to effective inhibition.
The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Enzyme Inhibition
This compound has been identified as an inhibitor of various enzymes, including kinases involved in cancer progression.
Kinase Inhibition Studies
Molecular docking studies have revealed that this compound can effectively bind to key tyrosine kinases, demonstrating potential as a multi-targeted kinase inhibitor .
| Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| EGFR | -9.5 |
| HER2 | -8.8 |
| mTOR | -9.0 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that substituents on the benzothiazole and pyrazole rings significantly affect biological activity. For example, halogenated derivatives often exhibit enhanced potency due to increased lipophilicity and improved binding interactions with target proteins .
Recent studies have explored the photochemical properties of related compounds, suggesting that light activation could enhance their biological efficacy. This approach may lead to the development of photoresponsive drug candidates .
Properties
Molecular Formula |
C16H12N4OS2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(pyridin-2-ylsulfanylmethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H12N4OS2/c21-15-9-11(10-22-14-7-3-4-8-17-14)19-20(15)16-18-12-5-1-2-6-13(12)23-16/h1-9,19H,10H2 |
InChI Key |
WNYOXEZLRPDBQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C=C(N3)CSC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















